13-cis-Fenretinide-d4

Bioanalysis Pharmacokinetics Method Validation

13-cis-Fenretinide-d4 is the indispensable deuterated internal standard for LC-MS/MS quantification of the key fenretinide metabolite, 13-cis-Fenretinide, in biological matrices. Its deuterium mass shift enables accurate compensation for matrix effects and recovery variability—unlike unlabeled analogs or non-isotopic surrogates. Essential for pharmacokinetic studies, ADME profiling, and CNS distribution investigations. Supply includes a comprehensive Certificate of Analysis.

Molecular Formula C₂₆H₂₉D₄NO₂
Molecular Weight 395.57
Cat. No. B1154689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-cis-Fenretinide-d4
Synonyms13-cis-N-(4-Hydroxyphenyl)retinamide-d4;  WH 13-d4
Molecular FormulaC₂₆H₂₉D₄NO₂
Molecular Weight395.57
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

13-cis-Fenretinide-d4: Stable Isotope-Labeled Internal Standard for Precise Retinoid Quantification in Complex Matrices


13-cis-Fenretinide-d4 is a high-purity, stable isotope-labeled analog of the synthetic retinoid 13-cis-Fenretinide (cis-HPR), a key isomer and metabolite of fenretinide (4-HPR). Its primary utility is as an internal standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays, enabling precise and accurate quantification of 13-cis-Fenretinide and its metabolites in complex biological matrices such as plasma and tumor homogenates [1]. This deuterated compound, with the molecular formula C₂₆H₂₉D₄NO₂ and a molecular weight of 395.57 g/mol, incorporates four deuterium atoms, creating a mass shift that distinguishes it from the non-deuterated analyte while preserving near-identical physicochemical properties for reliable co-elution and ionization .

Why 13-cis-Fenretinide-d4 Cannot Be Replaced by Non-Deuterated Analogs or Alternative Internal Standards


The critical function of 13-cis-Fenretinide-d4 as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification renders it non-substitutable with non-deuterated analogs like unlabeled 13-cis-Fenretinide or alternative retinoids . Non-deuterated compounds lack the necessary mass shift to be independently detected in a mass spectrometer, precluding their use as an internal standard [1]. Furthermore, substitution with a non-isotopic internal standard, such as the structural analog N-(4-ethoxyphenyl)retinamide (4-EPR) [2], introduces significant analytical risk due to differential extraction recovery, ionization efficiency, and matrix effects, which can compromise data accuracy and precision [3]. Even other SIL-IS options, like 13C- or 15N-labeled analogs, can exhibit different chromatographic behavior compared to a deuterated standard, potentially leading to quantitative bias in certain assays [3]. 13-cis-Fenretinide-d4 is uniquely matched to its analyte, 13-cis-Fenretinide, ensuring optimal tracking and correction for analytical variability throughout the sample preparation and analysis workflow.

Quantitative Differentiation of 13-cis-Fenretinide-d4: Evidence for Prioritized Selection in Analytical and Research Workflows


Superior Analytical Performance vs. Non-Isotopic Internal Standards in LC-MS/MS Quantification

The use of 13-cis-Fenretinide-d4 as a stable isotope-labeled internal standard (SIL-IS) is critical for achieving high accuracy and precision in quantitative LC-MS/MS assays. A validated method for fenretinide, which applies the same analytical principles, demonstrated an accuracy range of 96.8% to 102.4% for plasma samples and 96.6% to 102.3% for tumor homogenates when using a SIL-IS [1]. In contrast, methods employing non-isotopic internal standards like 4-EPR, while achieving acceptable validation parameters, are inherently more susceptible to variability from matrix effects and extraction efficiency [2]. The SIL-IS approach ensures the internal standard co-elutes and ionizes identically to the analyte, providing superior compensation for these sources of error, a benefit that cannot be guaranteed with a structural analog [3].

Bioanalysis Pharmacokinetics Method Validation

Biological Activity of the Non-Deuterated Analyte (13-cis-Fenretinide) vs. Parent Compound (4-HPR)

In T-cell lymphoma, neuroblastoma, and ovarian cancer cell lines cultured under physiological hypoxia (5% O2), the non-deuterated analyte, 13-cis-Fenretinide (cis-HPR), exhibited significantly lower cytotoxic potency compared to the parent drug, fenretinide (4-HPR) [1]. While 4-HPR (10 µmol/l) achieved >3 logs of cell kill in 9 of 15 cell lines, cis-HPR demonstrated reduced cytotoxicity. Furthermore, the induction of reactive oxygen species (ROS) and dihydroceramides (DHCers), key mediators of fenretinide's antitumor activity, was significantly lower in response to cis-HPR compared to 4-HPR and its primary metabolite oxoHPR (P<0.01) [1].

Cancer Pharmacology Cytotoxicity Reactive Oxygen Species

Pharmacokinetic Profile of Fenretinide vs. Other Retinoids for CNS-Targeting Studies

In a rat pharmacokinetic study, fenretinide (the parent class to which 13-cis-Fenretinide belongs) demonstrated a markedly different tissue distribution profile compared to all-trans retinoic acid (ATRA) and 13-cis retinoic acid (13-cis RA) [1]. Specifically, fenretinide exhibited a long elimination half-life (t1/2) of 13.78 hours in serum and 17.77 hours in brain white matter (WM), leading to a large area under the curve (AUC) of 25.55 µg·ml⁻¹·h in serum and 57.53 µg·ml⁻¹·h in WM [1]. In contrast, ATRA and 13-cis RA had short half-lives in both serum and cerebral tissue (0.57–1.02 h), resulting in much lower overall drug exposure despite achieving higher peak concentrations [1].

Pharmacokinetics Neuro-Oncology Drug Distribution

Potential for Deuterium Kinetic Isotope Effect (DKIE) to Enhance In Vivo Stability

Deuteration at metabolically labile positions can, in some cases, lead to a significant deuterium kinetic isotope effect (DKIE), resulting in a slower rate of metabolism and improved in vivo half-life compared to the non-deuterated compound [1]. While specific DKIE data for 13-cis-Fenretinide-d4 is not available, the principle is well-established for deuterated drug analogs. For instance, a validated LC-MS/MS method used a deuterated internal standard to assess the pharmacokinetics of fenretinide, a necessary control for understanding any isotope effects [2]. The potential for enhanced metabolic stability is a key differentiator for deuterated compounds like 13-cis-Fenretinide-d4, distinguishing them from their non-deuterated counterparts not just as analytical tools but also as potential therapeutic agents .

Deuterium Chemistry Metabolic Stability Drug Design

Validated Research and Analytical Applications for 13-cis-Fenretinide-d4


Quantitative Bioanalysis of 13-cis-Fenretinide in Pharmacokinetic and Tissue Distribution Studies

13-cis-Fenretinide-d4 is the indispensable internal standard for the development and execution of validated LC-MS/MS methods to quantify 13-cis-Fenretinide in complex biological matrices such as plasma, serum, and tissue homogenates [1]. This application is critical for pharmacokinetic studies evaluating the absorption, distribution, metabolism, and excretion (ADME) of fenretinide and its novel formulations, where precise measurement of metabolite levels is essential for determining drug exposure and efficacy [1].

Investigating the Unique Pharmacology of 13-cis-Fenretinide in Cancer Cell Line Models

Given the documented lower cytotoxicity and distinct pharmacodynamic profile of 13-cis-Fenretinide compared to the parent drug 4-HPR [2], this deuterated standard is essential for studies aiming to delineate the specific contributions of this metabolite to fenretinide's overall antineoplastic activity. Researchers can use 13-cis-Fenretinide-d4 to accurately quantify the metabolite in cell culture media and lysates, enabling precise correlation of 13-cis-Fenretinide levels with observed biological effects such as ROS generation and dihydroceramide accumulation [2].

CNS-Targeted Retinoid Research Leveraging Fenretinide's Unique Brain Pharmacokinetics

The long elimination half-life and high brain tissue exposure of fenretinide, in stark contrast to ATRA and 13-cis RA, make it a compound of interest for neuro-oncology and other CNS disorders [3]. For studies investigating the mechanism of this CNS penetration or the brain distribution of fenretinide metabolites, 13-cis-Fenretinide-d4 is a required analytical tool for the accurate quantification of 13-cis-Fenretinide in brain tissue and cerebrospinal fluid, a key step in understanding its potential role in this therapeutic niche [3].

Development of Next-Generation Deuterated Retinoid Analogs

As a deuterated compound, 13-cis-Fenretinide-d4 itself represents a starting point for research into novel deuterated retinoids. It can be used as a reference standard to assess the potential for a deuterium kinetic isotope effect (DKIE) to improve the metabolic stability and pharmacokinetic profile of fenretinide-based therapeutics [4]. This application is relevant for medicinal chemistry programs aiming to design retinoids with enhanced in vivo performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 13-cis-Fenretinide-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.